molecular formula C16H26N2O3 B13693704 Methyl 4-[[2-(Dimethylamino)-5-methoxyphenyl](ethyl)amino]butanoate

Methyl 4-[[2-(Dimethylamino)-5-methoxyphenyl](ethyl)amino]butanoate

Cat. No.: B13693704
M. Wt: 294.39 g/mol
InChI Key: BWKKZHTYELTDEX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate is a chemical compound with the molecular formula C16H26N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate typically involves the reaction of 2-(Dimethylamino)-5-methoxyphenylamine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-[2-[2-(dimethylamino)ethyl-methyl-amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxy-phenyl]prop-2-enamide

Uniqueness

Methyl 4-[2-(Dimethylamino)-5-methoxyphenylamino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a methoxyphenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

methyl 4-[2-(dimethylamino)-N-ethyl-5-methoxyanilino]butanoate

InChI

InChI=1S/C16H26N2O3/c1-6-18(11-7-8-16(19)21-5)15-12-13(20-4)9-10-14(15)17(2)3/h9-10,12H,6-8,11H2,1-5H3

InChI Key

BWKKZHTYELTDEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)OC)C1=C(C=CC(=C1)OC)N(C)C

Origin of Product

United States

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